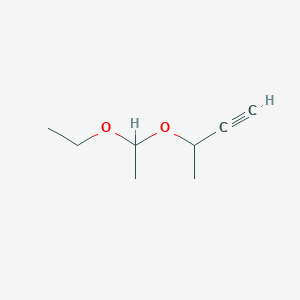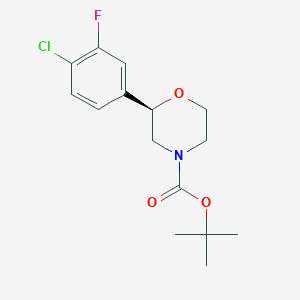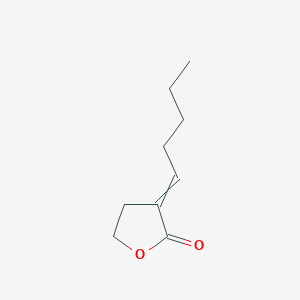
Triethylsilyl phenylacetylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylsilyl phenylacetylene is an organosilicon compound with the molecular formula C14H20Si. It is a derivative of silane, where the silicon atom is bonded to a phenylethynyl group and three ethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Triethylsilyl phenylacetylene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with triethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods
In industrial settings, the production of phenylethynyltriethylsilane often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Triethylsilyl phenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert phenylethynyltriethylsilane to simpler silanes.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Triethylsilyl phenylacetylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is utilized in the production of high-performance materials, such as silicone polymers and resins.
作用機序
The mechanism of action of phenylethynyltriethylsilane involves its ability to form stable bonds with various substrates. The phenylethynyl group provides a reactive site for further chemical modifications, while the triethylsilane moiety enhances the compound’s stability and solubility. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Phenylethynyltrimethylsilane: Similar structure but with three methyl groups instead of ethyl groups.
Phenylethynyltriphenylsilane: Contains three phenyl groups instead of ethyl groups.
Phenylethynyltriisopropylsilane: Features three isopropyl groups instead of ethyl groups.
Uniqueness
Triethylsilyl phenylacetylene is unique due to its specific combination of phenylethynyl and triethylsilane groups, which confer distinct chemical properties. The ethyl groups provide a balance between steric hindrance and reactivity, making it suitable for various applications in research and industry.
特性
分子式 |
C14H20Si |
|---|---|
分子量 |
216.39 g/mol |
IUPAC名 |
triethyl(2-phenylethynyl)silane |
InChI |
InChI=1S/C14H20Si/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6H2,1-3H3 |
InChIキー |
KQSHVSCLGYGMDT-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(4-bromopyridin-2-yl)amino]carbonothioyl}benzamide](/img/structure/B8322618.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-[1,3]oxazolo[4,5-h][3]benzazepine](/img/structure/B8322629.png)
![Ethyl 4-[ethoxy(oxo)acetyl]-5-methylisoxazole-3-carboxylate](/img/structure/B8322637.png)
![1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-chloroethyl)uracil](/img/structure/B8322653.png)

![Methyl 2-[(4-methoxybenzyl)oxy]-2-methylpropanoate](/img/structure/B8322665.png)


![Biphenyl-4-carboxylicacid {2-[4-(2-chloro-4-fluoro-benzoyl)-piperazin-1-yl]-2-oxo-ethyl}-amide](/img/structure/B8322689.png)


![N-{3-amino-4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B8322741.png)
